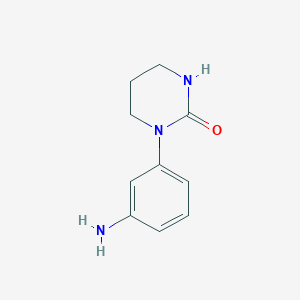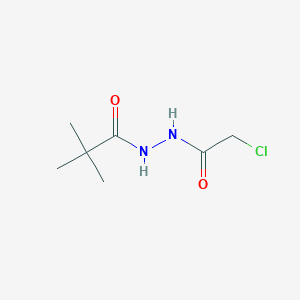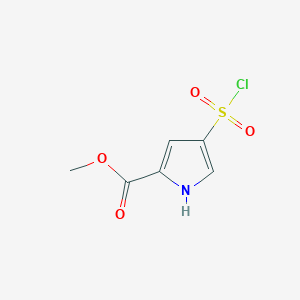![molecular formula C9H9ClO B1526213 2-[4-(Chloromethyl)phenyl]acetaldehyde CAS No. 1190884-37-7](/img/structure/B1526213.png)
2-[4-(Chloromethyl)phenyl]acetaldehyde
Übersicht
Beschreibung
Molecular Structure Analysis
The molecule consists of a carbonyl group (C=O), a chloromethyl group (-CH2Cl), and a phenyl group (C6H5). The carbonyl group is a characteristic feature of aldehydes and ketones .Chemical Reactions Analysis
While specific reactions involving 2-[4-(Chloromethyl)phenyl]acetaldehyde are not available, aldehydes and ketones undergo a variety of reactions. They can participate in nucleophilic addition reactions, such as the Aldol reaction , and can be reduced to alcohols .Wissenschaftliche Forschungsanwendungen
Polymer Science Applications
The synthesis and free radical ring-opening polymerization of cyclic ketene acetals, including derivatives closely related to 2-[4-(Chloromethyl)phenyl]acetaldehyde, have been investigated for producing polyesters. For instance, the polymerization of 2-methylene-4-phenyl-1,3-dioxolane, synthesized via an acetal exchange reaction followed by dehydrochlorination, results in the formation of poly[γ-(β-phenyl)butyrolactone]. This process demonstrates the potential of using such compounds in the development of novel polymeric materials with specific structural features (Bailey et al., 1982).
Organic Synthesis Applications
In organic synthesis, compounds similar to 2-[4-(Chloromethyl)phenyl]acetaldehyde serve as intermediates for protecting group strategies or as precursors to various organic reactions. For example, the novel reagent 2-(2-aminophenyl)-acetaldehyde dimethyl acetal is utilized for the protection of carboxylic acids, showcasing the versatility of acetaldehyde derivatives in synthetic chemistry (Arai et al., 1998).
Catalysis and Reaction Mechanisms
Acetal derivatives are explored for their catalytic properties and reaction mechanisms. For instance, the catalytic deprotection of acetals in basic solutions has been achieved using self-assembled supramolecular "nanozymes", indicating the potential of acetaldehyde derivatives in catalytic processes under mild conditions (Pluth et al., 2007). Furthermore, the room-temperature cyclometallation of amines and oxazolines with certain metal complexes demonstrates the reactivity and utility of phenylacetaldehyde derivatives in organometallic chemistry (Davies et al., 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[4-(chloromethyl)phenyl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-7-9-3-1-8(2-4-9)5-6-11/h1-4,6H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTHKMLUEZACIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Chloromethyl)phenyl]acetaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine hydrochloride](/img/structure/B1526131.png)
![4-(Chloromethyl)-1-methoxy-2-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B1526132.png)
![Methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate](/img/structure/B1526134.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B1526139.png)


![Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1526144.png)


![1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one](/img/structure/B1526148.png)


![Tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B1526153.png)